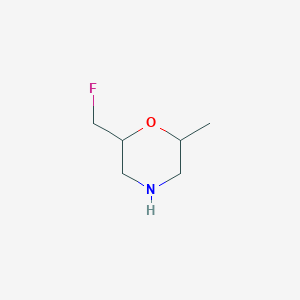
2-(Fluoromethyl)-6-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoromethyl)-6-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. The introduction of a fluorine atom into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-methylmorpholine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to replace a leaving group (e.g., a halide) on the precursor molecule. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Fluoromethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in anhydrous solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Fluoromethyl)-6-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine-containing structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mecanismo De Acción
The mechanism of action of 2-(Fluoromethyl)-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to increased potency and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-6-methylmorpholine
- 2-(Bromomethyl)-6-methylmorpholine
- 2-(Hydroxymethyl)-6-methylmorpholine
Uniqueness
2-(Fluoromethyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
2-(fluoromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3 |
Clave InChI |
ZUJQAGOVBUTMDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(O1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



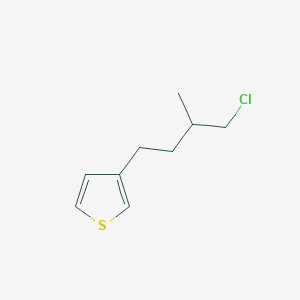
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)

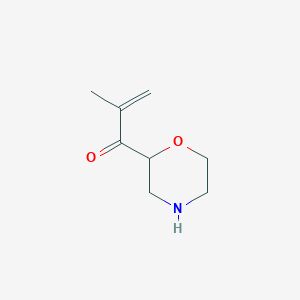
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
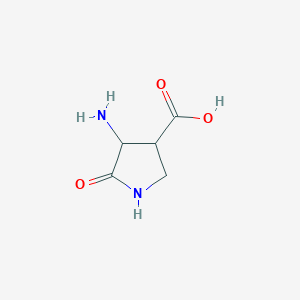
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
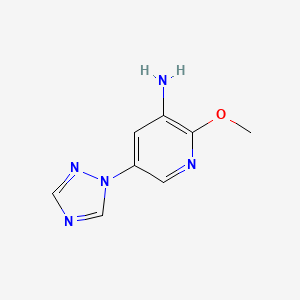
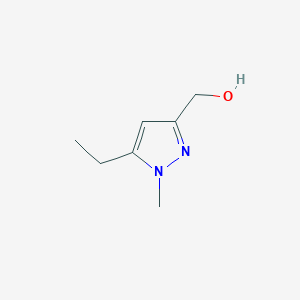
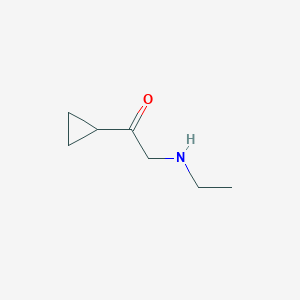
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
